molecular formula C26H51BrN4O12 B13425988 Bromoacetamido-PEG11-azide

Bromoacetamido-PEG11-azide

Cat. No.: B13425988
M. Wt: 691.6 g/mol
InChI Key: NCUYWFZRLBRWFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG11-azide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: Bromoacetamido-PEG11-azide exerts its effects through its bifunctional groupsThe azide group participates in Click Chemistry reactions, enabling the formation of stable triazole linkages .

Comparison with Similar Compounds

Uniqueness: Bromoacetamido-PEG11-azide is unique due to its specific PEG chain length, which provides an optimal balance between water solubility and reactivity. This makes it particularly useful in applications requiring both properties .

Properties

Molecular Formula

C26H51BrN4O12

Molecular Weight

691.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide

InChI

InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32)

InChI Key

NCUYWFZRLBRWFD-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr

Origin of Product

United States

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